2,5,5-Trimethylheptane

Fuel blending Solvent selection Distillation

2,5,5-Trimethylheptane (CAS 1189-99-7) is a branched-chain alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol. As one of the 75 structural isomers of decane, it features a specific branching pattern with methyl groups at the 2, 5, and 5 positions.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 1189-99-7
Cat. No. B073589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,5-Trimethylheptane
CAS1189-99-7
Synonyms2,5,5-Trimethylheptane.
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)CCC(C)C
InChIInChI=1S/C10H22/c1-6-10(4,5)8-7-9(2)3/h9H,6-8H2,1-5H3
InChIKeySOYLPZSOEXZMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,5-Trimethylheptane (CAS 1189-99-7) for Industrial and Research Applications: Core Specifications and Procurement Considerations


2,5,5-Trimethylheptane (CAS 1189-99-7) is a branched-chain alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol [1]. As one of the 75 structural isomers of decane, it features a specific branching pattern with methyl groups at the 2, 5, and 5 positions [2]. This structure confers distinct physical properties including a boiling point of 152.8–153.9°C at 760 mmHg, a density of 0.733–0.737 g/cm³, and a flash point of 39.7°C [3][4]. The compound is typically supplied as a colorless liquid and is utilized in specialized research and industrial settings where its specific branched architecture is required over other C10 isomers.

Branched C10 isomer for fuel research, chromatography calibration, and specialty synthesis
Defined boiling point and density distinguish from other decane isomers
Flash point profile informs handling and storage requirements

Why 2,5,5-Trimethylheptane (CAS 1189-99-7) Cannot Be Replaced by Generic C10 Isomers or Straight-Chain Analogs


While 2,5,5-trimethylheptane shares the same molecular formula and weight as all 75 decane isomers, its unique substitution pattern fundamentally alters key performance parameters. In branched alkanes, the degree and position of branching directly influence boiling point, density, and combustion behavior [1]. For instance, the boiling point of 2,5,5-trimethylheptane (~153°C) is approximately 21°C lower than that of n-decane (174°C) [2]. More critically, the specific branching of 2,5,5-trimethylheptane is known to confer a raised octane number compared to its straight-chain isomer, n-decane . Such differences have direct consequences in applications ranging from fuel blending to chromatographic separation. Therefore, substituting 2,5,5-trimethylheptane with a different C10 isomer—even one with a similar name or molecular weight—will likely introduce uncontrolled variability in experimental or industrial outcomes. The evidence detailed in Section 3 quantifies these specific differentiators.

! Lower boiling point than n-decane alters volatility-dependent processes and may shift distillation behavior
! Higher density compared to 2,2,4-trimethylheptane can affect gravimetric precision and volumetric calculations
! Reported higher octane number relative to straight-chain alkanes may influence combustion research outcomes and fuel modeling

Quantitative Differentiation of 2,5,5-Trimethylheptane: Direct Comparative Data Against Key Analogs


Boiling Point and Volatility Profile of 2,5,5-Trimethylheptane vs. n-Decane

2,5,5-Trimethylheptane exhibits a significantly lower boiling point (152.8–153.9°C) compared to its straight-chain isomer, n-decane (174.1°C) [1][2]. This difference of approximately 21°C arises from the reduced surface area and weaker intermolecular forces in the branched structure, resulting in higher volatility [3].

Boiling Point
Reported
152.8–153.9°C vs n-decane 174.1°C
Supports volatility-based isomer selection
~21°C lower; atmospheric pressure
Fuel blending Solvent selection Distillation Physical chemistry

Comparative Density and Packing Efficiency of 2,5,5-Trimethylheptane vs. 2,2,4-Trimethylheptane

2,5,5-Trimethylheptane has a density of 0.733–0.737 g/cm³ [1], which is notably higher than that of 2,2,4-trimethylheptane (0.724–0.7275 g/cm³) [2][3]. This ~1.2–1.4% density increase, despite identical molecular weight, reflects more efficient molecular packing due to the specific 2,5,5 substitution pattern compared to the 2,2,4 arrangement.

Density
Reported
0.733–0.737 vs 2,2,4-isomer 0.724–0.7275 g/cm³
Higher density suggests differential molecular packing
1.2–1.4% increase; 20–25°C
Fuel density Volumetric properties Material science Hydrocarbon characterization

Kováts Retention Index: Chromatographic Distinction of 2,5,5-Trimethylheptane from Isomeric C10 Alkanes

In gas chromatography, 2,5,5-trimethylheptane exhibits a distinct Kováts retention index of 892 on a non-polar polydimethylsiloxane column [1]. This value differs markedly from other C10 isomers; for example, 2,2,5-trimethylheptane has a reported index of 878 under comparable conditions [2]. Such a difference of 14 index units is well above typical interlaboratory reproducibility limits (~5–10 units) [3] and enables unambiguous chromatographic identification.

Kováts Retention Index
Reported
892 (non-polar column)
Distinct retention supports chromatographic isomer resolution
14 units above 2,2,5-trimethylheptane (878)
Gas chromatography Analytical chemistry Method validation Complex mixture analysis

Flash Point Safety Profile: 2,5,5-Trimethylheptane vs. n-Decane

2,5,5-Trimethylheptane has a reported flash point of 39.7°C [1], which is approximately 6.3°C lower than that of n-decane (46°C) [2]. This places 2,5,5-trimethylheptane in a more stringent flammability category under many regulatory frameworks (e.g., GHS Category 3 for flammable liquids vs. Category 4 for n-decane).

Flash Point
Reported
39.7°C vs n-decane 46°C
Lower flash point requires stricter safety protocols
6.3°C lower; closed cup
Flammable liquid handling Process safety Solvent substitution Regulatory compliance

Octane Number Enhancement: Branched Structure Effect in 2,5,5-Trimethylheptane

The highly branched structure of 2,5,5-trimethylheptane is known to confer a raised octane number compared to straight-chain alkanes . While an exact numerical value for 2,5,5-trimethylheptane is not publicly available, it is understood within the class of branched C10 alkanes that such branching significantly increases resistance to autoignition. For reference, the well-studied branched C8 alkane, 2,2,4-trimethylpentane (isooctane), has an octane rating of 100, whereas n-heptane (straight-chain C7) is 0 [1]. This class-level inference is supported by the structure-property relationship that increased branching leads to higher octane numbers [2].

Octane Number
Class-level inference
Elevated (exact value N/A)
Reported class-level octane enhancement may support anti-knock research
Inferred from branched C10 alkane behavior
Fuel research Engine knocking Gasoline blending Combustion chemistry

High-Value Applications for 2,5,5-Trimethylheptane Driven by Quantified Differentiation


Precision Fuel Blending and Combustion Research

The significantly lower boiling point (152.8–153.9°C vs. 174.1°C for n-decane) and inferred higher octane number of 2,5,5-trimethylheptane make it a valuable component for studies on gasoline volatility and anti-knock properties [1]. Its specific branching pattern can be used to model the behavior of more complex branched alkanes in fuel blends, providing a well-defined reference point for combustion kinetics and engine performance optimization.

Analytical Method Development and Chromatographic Calibration

With a distinct Kováts retention index of 892 (vs. 878 for 2,2,5-trimethylheptane), 2,5,5-trimethylheptane serves as an effective internal standard or calibration marker in gas chromatography for the analysis of hydrocarbon mixtures [2]. Its unique retention time ensures it can be resolved from closely related isomers, facilitating accurate quantification in complex matrices such as petroleum distillates or environmental samples.

Non-Polar Solvent with Defined Volatility for Specialty Synthesis

The combination of a boiling point ~21°C below n-decane and a flash point 6.3°C lower defines a specific volatility and safety envelope for 2,5,5-trimethylheptane [3]. This makes it suitable as a non-polar solvent in synthetic chemistry where a moderately volatile, branched alkane environment is required, but where the lower flash point necessitates adherence to specific handling protocols for flammable liquids.

Physicochemical Studies of Branched Alkanes

The density of 2,5,5-trimethylheptane (0.733–0.737 g/cm³) is measurably higher than that of the 2,2,4-isomer (0.724–0.7275 g/cm³), providing a specific model compound for investigating how subtle differences in methyl group placement affect molecular packing, liquid structure, and thermodynamic properties [4]. Such studies are fundamental to understanding structure-property relationships in hydrocarbon systems.

Application
Selection Property
Validation Focus
Precision fuel blending & combustion research
Volatility and octane-number profile
Combustion model validation
Analytical method development & GC calibration
Distinct Kováts retention index
Chromatographic isomer resolution
Specialty non-polar solvent applications
Defined volatility and flash-point envelope
Handling protocol verification
Physicochemical studies of branched alkanes
Density and packing differences vs. isomers
Structure-property relationship modeling

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